![molecular formula C15H8BrFO4S B3314098 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one CAS No. 950258-92-1](/img/structure/B3314098.png)
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one
Vue d'ensemble
Description
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as Briciclib, is a synthetic small molecule that belongs to the chromenone family. It has been identified as a promising anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) that are involved in cell cycle progression. In
Mécanisme D'action
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one inhibits CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets that are necessary for cell cycle progression. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have selective cytotoxicity towards cancer cells, with minimal effects on normal cells. It has been found to induce G1 cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been shown to inhibit tumor growth in mouse xenograft models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anticancer agents. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects due to its inhibition of multiple CDKs.
Orientations Futures
Future research on 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one could focus on improving its solubility and bioavailability for in vivo administration. Other directions could include identifying biomarkers that predict response to this compound, investigating its potential use in combination with other targeted therapies, and exploring its effects on the tumor microenvironment. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential for off-target effects.
Applications De Recherche Scientifique
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit CDKs 1, 2, 4, and 6, which are involved in cell cycle progression and are often overexpressed in cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to enhance the efficacy of other anticancer agents such as gemcitabine and paclitaxel.
Propriétés
IUPAC Name |
6-bromo-3-(3-fluorophenyl)sulfonylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOQRBBBGFSMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.